benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate
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Overview
Description
Benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
The exact mass of the compound Benzyl (2-oxo-2-(((2-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimitotic Agents and Analgesic Activity
One study focused on the synthesis of chiral isomers of ethyl carbamate derivatives and their antimitotic activity, highlighting the importance of the structural configuration on biological activity. The S-isomer was found to be more potent than the R-isomer, demonstrating the compound's potential in cancer research and therapy (Temple & Rener, 1992). Another research explored the analgesic properties of substituted 1-benzofurans and 1-benzothiophenes, providing insights into the compound's utility in pain management (Rádl, Hezký, Konvička, & Krejci, 2000).
Synthesis and Characterization of Derivatives
Research on the synthesis and characterization of cobalt(II) complexes with thiophene-2-glyoxal derived Schiff bases indicates the potential of such compounds in bioinorganic chemistry, showcasing antimicrobial activities (Singh, Das, & Dhakarey, 2009). Another study elaborates on the synthesis of pyridine-3-carbonitrile derivatives, evaluating their antibacterial and antitumor activities, thus underlining the compound's significance in developing new therapeutic agents (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Potential in Material Science
Research into the synthesis of carbamate derivatives of coumarin and chromene suggests applications in material science, particularly in the development of novel organic compounds with potential utility in various industrial applications (Velikorodov & Imasheva, 2008). Additionally, a study on ternary blend polymer solar cells incorporating electron-cascade acceptor materials signifies the role of such compounds in enhancing the efficiency of solar energy conversion devices (Cheng, Li, & Zhan, 2014).
Mechanism of Action
Target of Action
The compound contains a thiophene moiety, which is a common structural component in many biologically active compounds . .
Mode of Action
The exact interaction of this compound with its potential targets is unknown without experimental data. Compounds containing thiophene moieties have been known to interact with various biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Thiophene derivatives have been shown to affect a variety of pathways, depending on their specific structure and the presence of other functional groups .
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[(2-thiophen-3-ylpyridin-3-yl)methylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-18(12-23-20(25)26-13-15-5-2-1-3-6-15)22-11-16-7-4-9-21-19(16)17-8-10-27-14-17/h1-10,14H,11-13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHGWOSLUCYDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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